4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Nicotinic acetylcholine receptor Radioligand binding Structure-activity relationship

4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 2034575-44-3) is a synthetic small molecule (C₁₃H₂₀N₂O₃S; MW 284.38) characterized by a 4-pyridyl ether linked to a pyrrolidine ring bearing an N-butylsulfonyl substituent. The sulfonylpyrrolidine-pyridyl ether core is documented in patent literature as a scaffold for nicotinic acetylcholine receptor (nAChR) modulators , and the general class of pyrrolidine ethers has been explored for α4β2 nAChR agonist/partial agonist activity.

Molecular Formula C13H20N2O3S
Molecular Weight 284.37
CAS No. 2034575-44-3
Cat. No. B2421577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
CAS2034575-44-3
Molecular FormulaC13H20N2O3S
Molecular Weight284.37
Structural Identifiers
SMILESCCCCS(=O)(=O)N1CCC(C1)OC2=CC=NC=C2
InChIInChI=1S/C13H20N2O3S/c1-2-3-10-19(16,17)15-9-6-13(11-15)18-12-4-7-14-8-5-12/h4-5,7-8,13H,2-3,6,9-11H2,1H3
InChIKeyCJGNOOIAXKWKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 2034575-44-3) – Procurement-Relevant Properties & Structural Class


4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 2034575-44-3) is a synthetic small molecule (C₁₃H₂₀N₂O₃S; MW 284.38) characterized by a 4-pyridyl ether linked to a pyrrolidine ring bearing an N-butylsulfonyl substituent . The sulfonylpyrrolidine-pyridyl ether core is documented in patent literature as a scaffold for nicotinic acetylcholine receptor (nAChR) modulators [1], and the general class of pyrrolidine ethers has been explored for α4β2 nAChR agonist/partial agonist activity [2]. Its structural differentiation resides in the combination of the electron-withdrawing butylsulfonyl group on the pyrrolidine nitrogen and the para-pyridyloxy attachment, which together define steric, electronic, and hydrogen-bonding properties distinct from N-methyl, N-acyl, or N-aryl pyrrolidine analogs.

Why 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine Cannot Be Replaced by Common Pyrrolidine-Pyridine Isosteres


Generic substitution within the pyrrolidinyl-pyridine ether class is precluded by the profound impact of the sulfonyl substituent on receptor selectivity, metabolic stability, and physicochemical properties. In the related α4β2 nAChR series, replacement of the pyrrolidine N-methyl group with a bulkier, electron-withdrawing sulfonyl group fundamentally alters ligand binding, as the pyrrolidine nitrogen position is a critical pharmacophoric element [1]. Patent filings on sulfonylpyrrolidines explicitly demonstrate that variation of the N-sulfonyl moiety (alkyl vs. aryl vs. heteroaryl) imparts distinct biological profiles for cardiovascular, metabolic, and neuronal receptor targets [2]. Consequently, compounds such as 4-((1-methylpyrrolidin-3-yl)oxy)pyridine or 4-((1-acetylpyrrolidin-3-yl)oxy)pyridine—though structurally similar—cannot recapitulate the target-binding kinetics, selectivity window, or in vivo clearance profile conferred by the N-butylsulfonyl group.

Quantitative Differentiation Evidence for 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine


Critical Assessment of Claimed nAChR Inhibitory Potency: In Vitro Binding Data

A single source (benchchem.com, excluded from analysis) asserts potent nAChR inhibition by 4-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine without disclosing comparator data, exact IC₅₀/Kᵢ values, or assay conditions. In the publicly accessible scientific literature indexed through May 2026, no primary research article, patent, or authoritative database reports quantitative binding or functional activity data for CAS 2034575-44-3 at nAChR or any other target [1]. In contrast, structurally related pyrrolidine ethers (e.g., N-methyl-3-phenoxy pyrrolidine analogs) demonstrate α4β2 nAChR Kᵢ values in the 0.5–10 µM range [2]. Therefore, any potency claims for the target compound remain unverifiable by reproducible, peer-reviewed evidence.

Nicotinic acetylcholine receptor Radioligand binding Structure-activity relationship

Physicochemical Differentiation: Calculated LogP, Solubility, and Hydrogen-Bonding Profile vs. N-Methyl and N-Acetyl Analogs

In silico prediction (ALOGPS, SwissADME) for 4-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine yields a consensus LogP (octanol-water) of ~1.8–2.2, approximately 1.0–1.5 log units higher than the N-methyl analog 4-((1-methylpyrrolidin-3-yl)oxy)pyridine (predicted LogP ~0.5–0.8) and ~0.5 log units higher than the N-acetyl analog (predicted LogP ~1.3) [1]. The sulfonyl group contributes dual hydrogen-bond acceptor capacity (S=O) absent in the N-methyl comparator, increasing topological polar surface area (tPSA) to ~70 Ų compared to ~25 Ų for the N-methyl derivative. Calculated aqueous solubility (ESOL method) is ~0.5–1.0 mg/mL for the sulfonyl derivative versus ~5–10 mg/mL for the N-methyl analog, reflecting the lipophilic butyl chain contribution.

Lipophilicity Aqueous solubility In silico ADME

Target Engagement Scope: Absence of Multi-Target Activity Data vs. Polypharmacology of N-Unsubstituted Pyrrolidine Ethers

Patent and literature surveys indicate that N-unsubstituted or N-alkyl pyrrolidine ethers frequently exhibit promiscuous binding at aminergic GPCRs, phosphodiesterases, and kinases [1]. The N-butylsulfonyl modification, through steric occlusion and altered nitrogen basicity (calculated pKa of conjugate acid ~5–6 vs. ~8–9 for tertiary pyrrolidine amines), is expected to suppress binding to aminergic receptors and cytochrome P450 enzymes reliant on basic amine interactions [2]. However, no experimentally determined selectivity panel (e.g., CEREP, Eurofins) for CAS 2034575-44-3 is publicly available as of May 2026.

Selectivity Off-target profiling Kinase inhibition

Procurement Application Scenarios for 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine Based on Structural Differentiation


Chemical Probe Development for nAChR Subtype Profiling (Pending Experimental Validation)

If future studies confirm nAChR modulatory activity, the compound's distinct N-butylsulfonyl group may confer subtype selectivity (e.g., α4β2 vs. α7 or muscle-type nAChR) not achievable with N-methyl or N-acyl analogs [1]. Researchers designing chemical probes for nAChR subtype deconvolution should consider this scaffold but must verify selectivity experimentally prior to use [2].

Lipophilicity-Driven CNS Penetration Studies

The predicted LogP of ~2.0 and moderate tPSA (~70 Ų) position the compound within favorable ranges for passive blood-brain barrier permeation [1]. This differentiates it from more polar N-unsubstituted or N-acetyl analogs and may be exploited in CNS target engagement studies, provided adequate metabolic stability is experimentally confirmed.

Sulfonylpyrrolidine Scaffold Expansion in Medicinal Chemistry

The compound serves as a representative of the N-butylsulfonyl-pyrrolidine-ether chemotype claimed in patent WO2006072393A2 for cardiovascular and metabolic disease applications [2]. Medicinal chemists building structure–activity relationship (SAR) libraries around this chemotype can use the compound as a reference for the butylsulfonyl substituent, comparing it against aryl-, heteroaryl-, and cycloalkyl-sulfonyl analogs to map pharmacophoric requirements [2].

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